Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H14N4O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyano group and a pyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate typically involves the reaction of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for mass production. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate has several scientific research applications, including:
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and pyrimidinyl groups play a crucial role in its binding to target proteins, leading to the modulation of their activity. This compound can inhibit or activate specific enzymes, thereby affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid: This compound is structurally similar but lacks the methyl ester group.
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxamide: Similar structure with an amide group instead of a carboxylate group.
Uniqueness
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
methyl 1-(6-cyanopyrimidin-4-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-18-12(17)9-2-4-16(5-3-9)11-6-10(7-13)14-8-15-11/h6,8-9H,2-5H2,1H3 |
InChI Key |
KGCVSXLJUVRFSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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